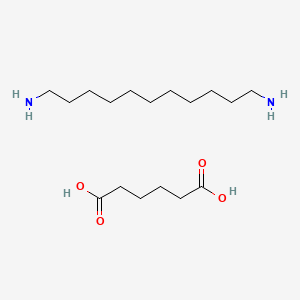

Hexanedioic acid;undecane-1,11-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

52235-79-7 |

|---|---|

Molecular Formula |

C17H36N2O4 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

hexanedioic acid;undecane-1,11-diamine |

InChI |

InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |

InChI Key |

DGMZXOMIRKMHEF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |

Related CAS |

52235-79-7 69175-20-8 |

Origin of Product |

United States |

Historical Trajectories of Polyamide Development and Evolution

The journey of polyamides began in the early 20th century, marking a significant milestone in the field of polymer chemistry and the plastics industry. The foundational work was conducted by Wallace H. Carothers and his team at DuPont, which launched a basic research program in 1927 to investigate the synthesis of high molecular weight polymers. cabledatasheet.comnetzsch.com Initially, Carothers' research focused on polyesters, but he later shifted his attention to polyamides, which showed more promise for creating stable, strong fibers. specialchem.com

This shift in focus led to a groundbreaking discovery on February 28, 1935, with the first synthesis of nylon 6,6. cabledatasheet.comnetzsch.com This polymer was created from two monomers, each containing six carbon atoms: hexamethylenediamine (B150038) and adipic acid. specialchem.comqiboch.com The resulting fiber, dubbed "polymer 6-6," was strong, elastic, and had a high melting point, making it a revolutionary material for the textile industry. specialchem.com DuPont patented nylon in 1935 and began commercial production in 1939, unveiling the new synthetic fiber at the New York World's Fair. steelexpress.co.ukgreenchemicals.eu The first nylon stockings went on sale nationwide on May 15, 1940, and were an instant success. specialchem.comgreenchemicals.eu

The success of nylon 6,6 spurred further research and development in the field of polyamides. In 1938, Paul Schlack at IG Farben in Germany developed a different type of polyamide, nylon 6, through the ring-opening polymerization of caprolactam. greenchemicals.euwikipedia.org This discovery broadened the family of nylons and introduced new variations in properties and applications. whm.net

Following these initial discoveries, the polyamide family continued to expand, with the development of numerous other types, including nylon 11, nylon 12, and copolymers. rtpcompany.comchemicalbook.com These newer polyamides were developed to offer a wider range of properties, such as improved flexibility, lower moisture absorption, and enhanced chemical resistance, catering to a growing number of industrial applications beyond textiles, including automotive parts, electrical components, and engineering plastics. steelexpress.co.ukwhm.netchemicalbook.com The evolution of polyamides demonstrates a continuous drive for innovation, tailoring polymer structures to meet specific performance requirements.

Nomenclature and Structural Elucidation of Hexanedioic Acid;undecane 1,11 Diamine Polyamide 6,11

Hexanedioic Acid (Adipic Acid) Production Methodologies

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a monomer for the production of nylon. Its synthesis has evolved to include both conventional and more sustainable, bio-based approaches.

The dominant industrial production of adipic acid has traditionally relied on petrochemical feedstocks. The most prevalent method involves the two-step oxidation of cyclohexane (B81311). rsc.orgresearchgate.net

In the first step, cyclohexane is oxidized with air in the presence of catalysts, typically cobalt or manganese salts, at elevated temperatures (150-160 °C) and pressure. nih.gov This initial oxidation yields a mixture of cyclohexanol (B46403) and cyclohexanone, commonly referred to as KA oil (ketone-alcohol oil). rsc.orgresearchgate.net To ensure high selectivity and prevent over-oxidation, the conversion of cyclohexane is typically kept low. nih.gov

An alternative, though less common, conventional route to adipic acid starts from phenol (B47542). In this process, phenol is first hydrogenated to produce KA oil, which is then subjected to the same nitric acid oxidation step to yield adipic acid. nih.gov

Table 1: Conventional Petrochemical Synthesis Routes for Adipic Acid

| Starting Material | Key Intermediates | Oxidizing Agent | Key Features |

| Cyclohexane | Cyclohexanol, Cyclohexanone (KA oil) | Air, Nitric Acid | Dominant industrial process; high yield; produces N₂O byproduct. rsc.orgresearchgate.netwikipedia.org |

| Phenol | Cyclohexanol, Cyclohexanone (KA oil) | Nitric Acid | Alternative route involving hydrogenation of phenol. nih.gov |

| Cyclohexene | Not applicable | Dichromate and Sulfuric Acid | A less common laboratory-scale method. nih.gov |

In response to environmental concerns associated with conventional methods, significant research has focused on developing biotechnological and bio-based routes to adipic acid from renewable feedstocks. nih.gov These "green" alternatives aim to reduce greenhouse gas emissions and reliance on fossil fuels. nih.gov

A primary strategy involves the use of engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to convert renewable starting materials like glucose into adipic acid or its immediate precursors. rsc.orggoogle.com There are two main biological approaches:

Direct Fermentation: This involves engineering a microbe with a complete metabolic pathway to produce adipic acid directly from a carbon source like glucose. rsc.org One such pathway is the reverse adipate-degradation pathway (RADP), which has been successfully reconstructed in E. coli. nih.gov By optimizing the metabolic pathways and eliminating competing reactions, researchers have achieved significant titers of adipic acid through fed-batch fermentation. nih.gov

Hybrid Chemo-catalytic and Biological Processes: This approach uses microbial fermentation to produce a precursor molecule, which is then chemically converted to adipic acid. rsc.org Common bio-based intermediates include cis,cis-muconic acid and D-glucaric acid. nih.govrsc.org

From Muconic Acid: Engineered microbes can produce cis,cis-muconic acid from glucose or aromatic compounds derived from lignin. rsc.orgnih.gov The muconic acid is then hydrogenated in a subsequent chemical step to yield adipic acid. nih.gov

From Glucaric Acid: Glucose can be oxidized to glucaric acid, which is then subjected to hydrodeoxygenation to form adipic acid. researchgate.netrsc.org

These bio-based routes offer a more sustainable alternative to petrochemical processes. For instance, the production of adipic acid from glucose avoids the use of carcinogenic benzene (B151609) derivatives and the generation of nitrous oxide. researchgate.net Additionally, feedstocks can include not only glucose from starch but also sugars from cellulosic and hemicellulosic fractions of biomass, as well as glycerol (B35011) and fatty acids. wikipedia.org

Table 2: Biotechnological and Bio-based Production Pathways for Adipic Acid

| Feedstock | Key Intermediate(s) | Production Method | Organism(s) |

| Glucose | Direct to Adipic Acid | Direct Fermentation (e.g., Reverse Adipate Degradation Pathway) | Escherichia coli nih.govnih.gov |

| Glucose, Lignin | cis,cis-Muconic Acid | Fermentation followed by chemical hydrogenation | Escherichia coli, Saccharomyces cerevisiae rsc.orggoogle.com |

| Glucose | D-Glucaric Acid | Fermentation followed by chemical hydrodeoxygenation | Not specified in detail researchgate.netrsc.org |

| Polycaprolactone (B3415563) (PCL) | 6-hydroxyhexanoic acid (6-HHA) | Microbial conversion | Escherichia coli expressing Acinetobacter genes researchgate.net |

Undecane-1,11-diamine Synthesis and Purification Techniques

Undecane-1,11-diamine is a long-chain aliphatic diamine that, along with adipic acid, forms the building blocks of Polyamide 6,11. Its synthesis can be achieved through various chemical routes, and bio-based production is an emerging area of research.

The synthesis of long-chain α,ω-diamines like undecane-1,11-diamine can be accomplished through several chemical transformations. A common strategy involves the conversion of the corresponding dicarboxylic acid, in this case, undecanedioic acid.

One effective method is the reductive amination of dicarboxylic acids . This can be achieved through a one-pot reaction where the dicarboxylic acid is hydrogenated in the presence of an amine and a suitable catalyst, such as a ruthenium-based system. rsc.orgrsc.org This approach can yield primary or N-substituted diamines with good conversion rates. rsc.org The reaction can also proceed from dicarboxylic acid derivatives like diesters or diamides. rsc.org

Another route involves the initial conversion of the dicarboxylic acid to a diamide (B1670390) , which is then reduced to the diamine. The direct synthesis of diamides from dicarboxylic acids and amines can be catalyzed by Lewis acids like niobium pentoxide (Nb₂O₅). nih.govnih.gov The subsequent reduction of the amide groups yields the desired diamine.

The reductive amination of aldehydes is a well-established method for amine synthesis and can be applied to dialdehydes to produce diamines. wikipedia.org This process involves the reaction of the carbonyl group with an amine to form an imine intermediate, which is then reduced to the amine using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. wikipedia.org

Purification of long-chain diamines is often achieved through distillation . google.com For diamines produced via hydrogenation of dinitriles, a common industrial route for some diamines, purification can involve treating a portion of the distilled stream and reintroducing it into the distillation column to improve purity. google.com

The biotechnological production of long-chain diamines is a growing field of interest, driven by the demand for fully bio-based polyamides. nih.gov While the direct microbial synthesis of undecane-1,11-diamine is not as established as for shorter-chain diamines like putrescine (C4) or cadaverine (B124047) (C5), the foundational strategies are in place. nih.govnih.gov

The primary route for bio-derived undecane-1,11-diamine involves the microbial production of its precursor, undecanedioic acid (a C11 dicarboxylic acid) . Metabolic engineering strategies have been reviewed for the bio-based production of a range of dicarboxylic acids, including undecanedioic acid, from renewable resources. nih.gov These strategies often utilize fatty acids or their derivatives as starting materials. For example, castor oil is a source for producing sebacic acid (C10) and ω-aminoundecanoic acid, indicating pathways for C10 and C11 monomers. researchgate.net

Once bio-based undecanedioic acid is produced, it can be converted to undecane-1,11-diamine using the chemical synthesis methods described in the previous section, such as reductive amination or conversion to the diamide followed by reduction. rsc.orgrsc.org This hybrid approach, combining microbial synthesis of the precursor with subsequent chemical conversion, is a viable pathway for producing bio-derived long-chain diamines.

Research into the direct biosynthesis of long-chain diamines is ongoing. This involves identifying or engineering enzymes and metabolic pathways capable of converting renewable feedstocks directly into these valuable monomers. researchgate.netnih.gov

Polycondensation Reaction Mechanisms and Kinetics of Polyamide 6,11

Fundamental Principles of Amide Bond Formation via Condensation Polymerization.savemyexams.comstudymind.co.ukyoutube.comblogspot.com

The formation of Polyamide 6,11 is a classic example of condensation polymerization, a process where monomers containing two reactive functional groups react to form a larger structural unit while releasing a smaller molecule like water. youtube.comblogspot.com The key reaction is the formation of an amide linkage between the carboxylic acid group (-COOH) of hexanedioic acid and the amino group (-NH2) of undecane-1,11-diamine. savemyexams.comstudymind.co.uk

The reaction proceeds through the nucleophilic attack of the nitrogen atom of the amine group on the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a water molecule to form the stable amide bond (-CO-NH-). youtube.com This process is repeated sequentially, leading to the growth of the polymer chain. blogspot.com The designation "6,11" in Polyamide 6,11 arises from the number of carbon atoms in the respective monomers: six from hexanedioic acid and eleven from undecane-1,11-diamine. savemyexams.com

For the polymerization to proceed to high molecular weights, a precise stoichiometric balance between the hexanedioic acid and undecane-1,11-diamine monomers is crucial. mdpi.com Any deviation from a 1:1 molar ratio can limit the chain length, as one type of functional group will be depleted, halting further polymerization. The removal of the water byproduct is also essential to drive the reaction equilibrium towards the formation of the high molecular weight polymer. blogspot.com

Reaction Kinetics and Thermodynamic Considerations in Polyamide 6,11 Synthesis.mdpi.comnih.govnih.gov

The synthesis of Polyamide 6,11 is an equilibrium reaction, and its kinetics are influenced by several factors including temperature, pressure, and the presence of catalysts. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and drive the polymerization forward. nih.gov However, excessively high temperatures can lead to thermal degradation of the polymer. europlas.com.vn

The kinetics of polyamidation are often described by second or third-order rate laws, depending on whether the reaction is catalyzed. In the absence of an external catalyst, the carboxylic acid monomer can act as a catalyst itself. The rate of polymerization is directly proportional to the concentrations of the amine and carboxylic acid functional groups. As the reaction progresses and the concentration of these end groups decreases, the reaction rate slows down significantly.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Effect on Kinetics | Thermodynamic Consideration |

| Temperature | Increases reaction rate. | Can lead to degradation at high temperatures. Affects polymer morphology (crystallinity). nih.gov |

| Pressure | Reduced pressure helps remove water, driving the reaction forward. | Affects the equilibrium of the reaction. |

| Monomer Concentration | Higher concentration increases initial reaction rate. | Stoichiometric balance is critical for high molecular weight. mdpi.com |

| Catalyst | Increases the reaction rate. | Can influence the reaction pathway and final polymer properties. |

| Water Removal | Essential for shifting the equilibrium towards polymer formation. | Drives the reversible polycondensation reaction. nih.gov |

Catalysis and Process Optimization for High Molecular Weight Polyamide 6,11.nih.govresearchgate.netgoogle.commdpi.com

Achieving high molecular weight is often a primary objective in Polyamide 6,11 synthesis to ensure desirable mechanical properties. Catalysis and process optimization are key to reaching this goal.

Various catalysts can be employed to accelerate the polyamidation reaction. Phosphorous-based compounds, such as sodium hypophosphite, are commonly used. google.com These catalysts can increase the polymerization rate, allowing for shorter reaction times and potentially lower reaction temperatures. The use of a catalyst system, for instance, a primary catalyst like an alkali metal hypophosphite combined with a cocatalyst, can be particularly effective. google.com Ruthenium-based catalysts have also been explored for the direct synthesis of polyamides from diols and diamines, offering a cleaner process with high atomic economy. nih.gov

Process optimization involves controlling reaction conditions to maximize molecular weight and minimize side reactions. Key optimization parameters include:

Temperature Control: A carefully controlled temperature profile is necessary. Initially, a higher temperature can be used to drive the reaction, followed by a reduction to prevent degradation as the molecular weight increases.

Vacuum Application: Applying a vacuum during the later stages of polymerization is crucial for effectively removing the last traces of water and other volatile byproducts, which is essential for achieving high molecular weight.

Solid-State Polymerization (SSP): This is a post-polymerization technique where the pre-polymer is heated to a temperature below its melting point but above its glass transition temperature under a vacuum or inert gas flow. SSP is highly effective in increasing the molecular weight of polyamides by facilitating the removal of residual water and promoting further chain growth.

Reactive Extrusion: This continuous process uses an extruder as a mini-reactor. Monomers and catalysts are fed into the extruder, and the polymerization occurs within the short residence time, offering advantages in efficiency and heat transfer. google.com

The addition of chain extenders can also be used to increase the molecular weight of polyamides during melt processing by creating branches or partial crosslinks. mdpi.com

In Situ Polymerization and Controlled Polymerization Techniques.sensxpert.comsemanticscholar.orgorientjchem.orgmdpi.comjuniperpublishers.com

In situ polymerization involves carrying out the polymerization process directly in the presence of reinforcing fillers or within a mold to form a composite material or a final shaped part. sensxpert.comsemanticscholar.org This technique offers several advantages for Polyamide 6,11, including improved filler dispersion and enhanced interfacial adhesion between the polymer matrix and the reinforcement, leading to superior mechanical properties. orientjchem.orgmdpi.com For instance, in situ polymerization of polyamide 6 in the presence of montmorillonite (B579905) clay has been shown to produce nanocomposites with improved stiffness. orientjchem.org The process allows for the creation of materials with tailored properties and complex shapes. sensxpert.com

Controlled polymerization techniques aim to produce polymers with well-defined architectures, such as controlled molecular weight, low polydispersity, and specific end-groups. While true "living" polymerization is challenging for step-growth systems like polyamides, various strategies have been developed to exert greater control over the polymerization process.

One approach is the use of specific initiators and activators in anionic polymerization, which can lead to faster reaction rates and better control over the molecular weight distribution. juniperpublishers.com Another strategy involves the in situ silylation of diamines, which increases their reactivity and can lead to the formation of high-molecular-weight aromatic polyamides. mdpi.com These controlled methods are crucial for the development of advanced Polyamide 6,11 materials with precisely engineered properties for specialized applications.

Molecular Architecture and Conformational Analysis of Polyamide 6,11 Chains

Chain Conformation and Rotational Isomerism

The three-dimensional structure of a polymer chain, known as its conformation, is determined by the rotation around its single bonds. In Polyamide 6,11, the polymer backbone consists of flexible aliphatic segments from both the hexanedioic acid and the notably long undecane-1,11-diamine, interspersed with rigid amide groups (-CO-NH-).

A defining feature of polyamides is the strong hydrogen bonding that occurs between the amide groups of adjacent chains. nih.gov These intermolecular forces significantly restrict chain mobility and favor a more ordered, extended-chain conformation, particularly in the crystalline regions of the material. mdpi.com This ordered packing contributes to the high strength and melting point characteristic of nylons. nih.gov The long, flexible undecane-1,11-diamine segment in PA 6,11, compared to shorter-chain nylons, can influence the packing efficiency and the degree of crystallinity, thereby affecting its mechanical and thermal properties.

Molecular Weight Distribution and Polydispersity Index

The synthesis of Polyamide 6,11 occurs via step-growth polymerization, a process where monomers react to form dimers, then trimers, and progressively longer chains. wikipedia.org This mechanism naturally produces polymer chains of varying lengths, resulting in a distribution of molecular weights rather than a single value.

This molecular weight distribution (MWD) is characterized by several average values, most notably the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values is known as the Polydispersity Index (PDI), a measure of the breadth of the MWD. fiveable.me

PDI = Mw / Mn

For an ideal step-growth polymerization that proceeds to a high degree of conversion, the theoretical PDI is approximately 2.0. wikipedia.orgyoutube.com This indicates a relatively broad distribution of chain lengths. youtube.com The PDI is a critical parameter as it influences material properties; a broader MWD can affect melt viscosity, while a narrower distribution often leads to more consistent mechanical properties. fiveable.me Control over the polymerization conditions is essential to manage the final molecular weight and PDI.

Table 1: Typical Molecular Weight Characteristics for Step-Growth Polyamides

| Parameter | Symbol | Typical Value for Polyamides | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 15,000 - 30,000 g/mol | Reflects the average number of monomer units per chain. |

| Weight-Average Molecular Weight | Mw | 30,000 - 60,000 g/mol | More sensitive to the presence of high molecular weight chains. |

| Polydispersity Index | PDI | ~2.0 | Indicates the breadth of the molecular weight distribution. wikipedia.orgyoutube.com |

End-Group Analysis and Their Influence on Polymerization and Structure

The terminal units of a polymer chain are known as end-groups. In Polyamide 6,11, these are determined by the stoichiometry of the hexanedioic acid and undecane-1,11-diamine monomers during synthesis. The chains will be terminated by either a carboxylic acid group (-COOH) from the diacid or an amine group (-NH2) from the diamine.

The concentration and type of these end-groups are critically important as they influence both the polymerization reaction and the final properties of the polymer. wikipedia.org For instance, the relative concentration of amine and acid end-groups affects the reaction equilibrium and the rate at which high molecular weight polymer is formed. encyclopedia.pub A stoichiometric imbalance can be used intentionally to control the final molecular weight; an excess of one monomer will lead to chains predominantly terminated with that monomer's functional group, limiting further chain growth.

End-group analysis, often performed by titration or spectroscopic methods, is a vital tool for quality control and for determining the number-average molecular weight of the polymer. researchgate.net The nature of the end-groups can also impact the polymer's thermal stability, its dyeability, and its suitability for post-polymerization modifications, such as grafting or branching. wikipedia.orggoogle.com

Table 2: Influence of End-Groups in Polyamide 6,11

| End-Group Type | Resulting From | Influence on Polymerization | Influence on Final Structure/Properties |

|---|---|---|---|

| Amine (-NH2) | Excess undecane-1,11-diamine | Can affect reaction kinetics. | Impacts thermal stability and reactivity for modifications. google.com |

| Carboxylic Acid (-COOH) | Excess hexanedioic acid | Can influence catalysis and equilibrium. | Affects dye uptake and surface properties. |

Crystalline Structure and Morphology of Polyamide 6,11

Polymorphism and Crystal Structures in Long-Chain Polyamides

Long-chain polyamides, including Polyamide 6,11, exhibit polymorphism, meaning they can crystallize into different crystal structures depending on the processing conditions. The most common polymorphs in polyamides are the α and γ forms. The α-form is generally more stable and is characterized by a triclinic or monoclinic unit cell with fully extended, planar zigzag chains arranged in hydrogen-bonded sheets. In contrast, the γ-form is a less stable, pseudohexagonal structure where the hydrogen-bonded sheets are twisted.

The stability of these polymorphs is influenced by the length of the methylene (B1212753) sequences between the amide groups. In many long-chain polyamides, the γ-form can become more stable as the methylene chain length increases, due to the increased importance of methylene packing interactions over hydrogen bonds researchgate.net. The transformation between these crystalline forms can be induced by thermal treatment or mechanical stress. For instance, in some polyamides, a transition from the γ-form to the more stable α-form can be observed upon heating researchgate.netacs.org. The specific crystal structure that predominates in Polyamide 6,11 will depend on factors such as the cooling rate from the melt, annealing temperatures, and any applied stress during processing.

Table 1: Common Crystal Structures in Long-Chain Polyamides

| Crystal Form | Unit Cell | Chain Conformation | Hydrogen Bonding |

|---|---|---|---|

| α-form | Triclinic/Monoclinic | Planar zigzag | Parallel chains in sheets |

| γ-form | Pseudohexagonal | Twisted chains | Non-parallel chains |

| δ-form | Smectic | - | - |

This table presents generalized information for long-chain polyamides, which is expected to be applicable to Polyamide 6,11.

Crystallization Kinetics and Mechanisms in Polyamide 6,11

The crystallization of Polyamide 6,11 from its molten state is a critical process that determines the final morphology and degree of crystallinity. The kinetics of this process, which involves both nucleation and crystal growth, can be studied using techniques like differential scanning calorimetry (DSC) under isothermal and non-isothermal conditions.

Table 2: Parameters Influencing Crystallization Kinetics in Polyamides

| Parameter | Effect on Crystallization Rate | Typical Observation |

|---|---|---|

| Cooling Rate | Higher cooling rates reduce the time for crystallization, often leading to lower crystallinity and the formation of less stable crystal forms. | Rapid quenching can lead to a more amorphous structure or the formation of the γ-form. |

| Annealing | Annealing below the melting point allows for reorganization and perfection of crystals, often increasing crystallinity and promoting the α-form. | Leads to an increase in lamellar thickness and thermal stability. |

| Nucleating Agents | Increase the number of nucleation sites, leading to faster crystallization and smaller spherulites. | Often used in industrial processing to control morphology and improve properties. |

| Molecular Weight | Higher molecular weight can slow down crystallization due to increased melt viscosity and chain entanglement. | A balance is often sought for optimal processability and properties. |

This table is based on general principles observed in various polyamides and is expected to be relevant for Polyamide 6,11.

Lamellar Structure and Spherulitic Morphology

On a microscopic level, the crystalline phase of Polyamide 6,11 is organized into lamellae, which are thin, plate-like crystals typically a few nanometers thick. These lamellae are formed by the folding of the long polymer chains back and forth upon themselves. The surfaces of the lamellae are composed of these chain folds, while the interior consists of the aligned, extended chain segments. The thickness of the lamellae is dependent on the crystallization temperature, with higher temperatures promoting the formation of thicker, more stable lamellae researchgate.netresearchgate.net.

These lamellae are not isolated but are organized into larger, spherical superstructures known as spherulites, which can range in size from micrometers to millimeters. wikipedia.org Spherulites grow radially from a central nucleus until they impinge on neighboring spherulites, forming distinct boundaries. Within a spherulite, the lamellae are arranged in a radiating fibrillar pattern, interspersed with amorphous regions that consist of non-crystallized chain segments, chain ends, and entanglements. wikipedia.org

When viewed under a polarized light microscope, spherulites of polyamides often exhibit a characteristic "Maltese cross" extinction pattern. wikipedia.org This pattern arises from the birefringent nature of the crystalline lamellae and their specific orientation within the spherulite. In some cases, banded spherulites can be observed, which are believed to result from the regular twisting of the lamellae as they grow outwards from the nucleus. The size and perfection of the spherulites have a significant impact on the mechanical properties of the material, with smaller, more numerous spherulites generally leading to improved toughness and ductility. researchgate.net

Orientation-Induced Crystallization during Processing

The crystalline structure and morphology of Polyamide 6,11 can be significantly influenced by the processing conditions, particularly those involving mechanical stress, such as fiber spinning, film extrusion, and injection molding. These processes can induce orientation in the polymer chains, leading to anisotropic properties and changes in the crystalline structure.

During processes like fiber drawing, the applied tensile stress aligns the polymer chains in the direction of the stress. This alignment can promote crystallization and can also favor the formation of certain crystal polymorphs. For instance, stretching can induce a transformation from the less stable γ-form to the more stable α-form in some polyamides. This orientation-induced crystallization results in a highly oriented, fibrous structure with enhanced strength and stiffness in the direction of orientation. mdpi.comnih.gov

In injection molding, the flow of the molten polymer into the mold can create a complex morphology with different layers of orientation. The surface layers, which experience high shear rates and rapid cooling, may exhibit a highly oriented "skin," while the core, which cools more slowly under lower stress, may have a more isotropic, spherulitic structure. The degree of orientation and the resulting morphology depend on parameters such as injection speed, melt and mold temperatures, and pressure. Understanding and controlling orientation-induced crystallization is crucial for tailoring the properties of Polyamide 6,11 parts for specific applications.

Supramolecular Interactions and Hydrogen Bonding Networks in Polyamide 6,11

Role of Interchain and Intrachain Hydrogen Bonding in Structure and Material Performance

The fundamental strength and properties of polyamides stem from the extensive network of hydrogen bonds formed between the amide (-CONH-) groups present in the polymer backbone. pearson.comiupac.org These hydrogen bonds primarily occur between the hydrogen atom of a nitrogen-hydrogen (N-H) group on one polymer chain and the carbonyl oxygen (C=O) of an adjacent chain, an interaction known as interchain hydrogen bonding. pearson.comvaia.com This type of bonding holds the polymer chains together in a highly organized and regular fashion, leading to the formation of crystalline structures. nih.gov

Intrachain hydrogen bonding, while less dominant in defining the bulk material properties compared to interchain bonding, plays a role in stabilizing the conformation of individual polymer chains. researchgate.net The interplay between interchain and intrachain hydrogen bonds governs the regular arrangement of macromolecules within the crystalline domains of the polymer. nih.gov

The structure of Polyamide 6,11, with its odd-numbered diamine monomer (undecane-1,11-diamine), influences the hydrogen bonding network. Research on copolyamides containing PA 6,11 units (CoPA 6/11) has shown that the odd-numbered structure and longer carbon chain result in a lower enthalpy of hydrogen bond breaking compared to polyamides with even-numbered chains. researchgate.net This suggests that the hydrogen bonds in PA 6,11 may be more susceptible to rearrangement under external forces, which can have significant implications for the material's mechanical behavior and processing. researchgate.net For instance, in electrospinning processes, the easier rearrangement of interchain hydrogen bonds in CoPA 6/11 facilitates a shift from the less stable γ-crystal form to the more stable α-crystal form, leading to a notable increase in tensile strength. researchgate.net

Formation and Stability of Amide Clusters and Supramolecular Assemblies

The directional and cooperative nature of hydrogen bonds leads to the formation of well-defined supramolecular structures within Polyamide 6,11. Polymer chains align to maximize the number of hydrogen bonds, resulting in sheet-like structures. iupac.org In the most stable crystalline form, the α-form, these sheets are composed of fully extended, planar zig-zag chains that are arranged in an antiparallel fashion, allowing for the formation of a fully saturated hydrogen-bonding network. nih.gov A less stable γ-form can also exist, where the chains are twisted and form hydrogen bonds between these twisted segments. nih.gov

The stability of these supramolecular assemblies is directly tied to the strength and density of the hydrogen bonds. In copolyamides containing PA 6,11, the enthalpy of hydrogen bond breaking has been quantified, providing insight into the stability of these structures.

| Copolyamide | Enthalpy of Fracture (kJ/mol) | Key Structural Feature |

|---|---|---|

| CoPA 6/11 | 41.65 | Longer carbon chain, odd-numbered structure |

| CoPA 6/66 | 86.46 | - |

| CoPA 6/12 | 66.26 | - |

This table is based on data for copolyamides and illustrates the relative stability of hydrogen bonds. The lower enthalpy for CoPA 6/11 suggests that its supramolecular assemblies are more readily reorganized. researchgate.net

The formation of these amide clusters and their stability are critical for the material's performance, influencing properties such as melting point, stiffness, and resistance to solvents. The regular and dense packing of chains within these hydrogen-bonded assemblies provides the material with high strength and thermal resistance. polyfluoroltd.comacs.org

Influence of Hydrogen Bond Density on Polyamide 6,11 Macroscopic Behavior

Hydrogen bond density, defined by the number of amide groups per unit length of the polymer chain, is a key parameter that dictates the macroscopic properties of polyamides. researchgate.net A higher density of hydrogen bonds generally leads to increased stiffness, higher melting and glass transition temperatures, and greater strength. nih.gov However, it can also hinder the mobility of polymer chains, which can affect processing. nih.gov

Polyamide 6,11 has a lower hydrogen bond density compared to polyamides like Nylon 6,6 due to the longer undecane-1,11-diamine methylene (B1212753) segment. This lower density influences its crystallization kinetics and mechanical properties. researchgate.net For example, materials with lower hydrogen-bond densities, like PA 1012 and PA 12, tend to crystallize faster at lower temperatures because the reduced chain interaction allows for easier short-range diffusion required for crystal formation. researchgate.net

The mechanical properties of copolyamide 6/11 fibers have been shown to be significantly influenced by the modulation of hydrogen bonds. Under processing conditions that promote the rearrangement of hydrogen bonds, a substantial increase in tensile strength has been observed.

| Property | Initial Value | Value After High-Speed Rotation | Percentage Increase |

|---|---|---|---|

| Tensile Strength (MPa) | 8.47 | 17.4 | ~105% |

This table demonstrates how manipulating the hydrogen bond network in CoPA 6/11 through processing can drastically improve its macroscopic mechanical performance. researchgate.net Note: The percentage increase was calculated from the provided source data.

Therefore, the specific hydrogen bond density in Polyamide 6,11, a consequence of its monomer composition, results in a unique balance of properties, including flexibility and processability, which are directly linked to the strength and arrangement of its supramolecular hydrogen-bonding network.

Advanced Spectroscopic and Microscopic Characterization Methodologies for Polyamide 6,11

Vibrational Spectroscopy (FTIR, Raman) for Chemical Structure and Hydrogen Bonding Analysis.researchgate.netnih.govresearchgate.net

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the chemical structure elucidation of Polyamide 6,11. These methods are particularly sensitive to the functional groups present in the polyamide chain and the extensive hydrogen bonding network between chains.

Raman spectroscopy offers complementary information. It is particularly effective for analyzing the non-polar C-C and C-H bonds within the polymer backbone. The analysis of these spectral regions helps in understanding the conformational order of the aliphatic segments of the polymer chains.

Detailed analysis of these spectroscopic features allows researchers to:

Confirm the successful polymerization and identify the characteristic functional groups of PA 6,11.

Evaluate the extent and nature of hydrogen bonding, which is crucial for the material's mechanical strength and thermal properties. nih.gov

Distinguish between different crystalline polymorphs (α and γ phases), as they exhibit distinct spectral signatures in the amide regions.

Below is a table summarizing the key vibrational bands for Polyamide 6,11 analysis.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretching | ~3300 | Indicates hydrogen bonding strength and crystallinity |

| C-H Asymmetric & Symmetric Stretching | 2925 & 2854 | Relates to the aliphatic -(CH₂)ₓ- segments |

| Amide I (C=O Stretching) | ~1637 | Sensitive to crystalline phase and conformation |

| Amide II (N-H Bending & C-N Stretching) | ~1547 | Complements Amide I in structural analysis |

| CH₂ Bending/Scissoring | ~1460-1470 | Characteristic of methylene (B1212753) groups |

X-ray Diffraction (XRD, WAXD) for Crystalline Structure Elucidation.mdpi.comuni-bayreuth.denih.govacs.org

X-ray diffraction (XRD), particularly wide-angle X-ray diffraction (WAXD), is the definitive technique for elucidating the crystalline structure of semi-crystalline polymers like Polyamide 6,11. mdpi.com Polyamides can crystallize into different polymorphs, most commonly the monoclinic α-phase and the pseudohexagonal γ-phase. nih.gov These phases are distinguished by different chain arrangements and hydrogen bonding patterns, which directly impact the material's properties.

The WAXD pattern of PA 6,11 exhibits characteristic diffraction peaks at specific 2θ angles, corresponding to the lattice plane spacings of its crystalline structures.

The α-phase is the most stable form and is characterized by a fully extended planar zigzag conformation of the polymer chains, allowing for optimal hydrogen bond formation in sheets. It typically shows two strong reflection peaks. nih.gov For similar polyamides, these peaks are observed around 2θ ≈ 20° and 23-24°. nih.gov

The γ-phase is a less stable, kinetically favored form where the chains are slightly twisted. This phase is often induced by specific processing conditions or the incorporation of comonomers. It typically displays a single, broader peak around 2θ ≈ 21.3°. nih.gov

By analyzing the WAXD patterns, researchers can determine the dominant crystalline phase, calculate the degree of crystallinity, and assess the size and perfection of the crystallites. mdpi.comnih.gov This information is vital for correlating the polymer's processing history with its mechanical and thermal performance.

| Crystalline Phase | Typical 2θ Diffraction Angles (Cu Kα) | Description |

| α-phase | ~20.1° and ~23.8° | Monoclinic, thermodynamically stable, sheet-like structure |

| γ-phase | ~21.3° (broad) | Pseudohexagonal, kinetically favored, twisted chain structure |

Electron Microscopy (SEM, TEM, FE-SEM) for Morphology and Nanostructure Visualization.mdpi.comnih.govresearchgate.netncsu.edu

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of Polyamide 6,11 across various length scales.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and fracture surfaces of PA 6,11 samples. ncsu.edu By studying cryofractured surfaces, SEM can reveal the bulk morphology, including the size and distribution of spherulites (large, radially grown crystalline aggregates). mdpi.com It is also instrumental in analyzing the dispersion of fillers or reinforcements in PA 6,11 composites and the quality of interfacial adhesion. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, enabling the visualization of the internal nanostructure. For PA 6,11, TEM can be used to directly observe the arrangement of crystalline lamellae and amorphous regions within spherulites. Staining techniques are often required to enhance the contrast between the crystalline and amorphous phases.

Field-Emission Scanning Electron Microscopy (FE-SEM) provides significantly higher resolution and greater depth of field at low accelerating voltages compared to conventional SEM. nih.gov This makes FE-SEM ideal for detailed examination of nanofibrous structures produced by electrospinning PA 6,11 or for observing the fine details of the lamellar architecture within the polymer's crystalline superstructure. ugent.be

These microscopic methods provide direct visual evidence of the structural organization that underpins the macroscopic properties of PA 6,11.

Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Thermal Stability.mdpi.comresearchgate.netresearchgate.netmdpi.com

Thermal analysis techniques are critical for characterizing the behavior of Polyamide 6,11 as a function of temperature, defining its processing window and service temperature limits.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions. mdpi.com For PA 6,11, a typical DSC thermogram shows:

The glass transition temperature (T_g) , a second-order transition where the amorphous regions change from a rigid to a rubbery state. researchgate.net

The crystallization temperature (T_c) , an exothermic peak observed upon cooling from the melt, indicating the temperature at which the polymer crystallizes. nih.govresearchgate.net

The melting temperature (T_m) , an endothermic peak corresponding to the melting of the crystalline domains. nih.govresearchgate.net The melting point of long-chain polyamides like PA 6,11 is lower than that of PA 6 or PA 6,6, which can be advantageous for processing with thermally sensitive additives. mdpi.com The degree of crystallinity can also be estimated from the melting enthalpy (ΔH_m). mdpi.commdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net TGA is used to assess the thermal stability of PA 6,11. The resulting curve provides the onset temperature of decomposition, which is a critical parameter for determining the maximum processing temperature before significant degradation occurs. mdpi.comresearchgate.net

| Thermal Property | Technique | Description | Typical Value Range for Long-Chain PAs |

| Glass Transition (T_g) | DSC | Transition from glassy to rubbery state in amorphous regions | 40 - 60 °C mdpi.comnih.gov |

| Crystallization Temp. (T_c) | DSC | Peak temperature of crystallization from the melt | 145 - 185 °C mdpi.comresearchgate.net |

| Melting Temp. (T_m) | DSC | Peak temperature of crystalline melting | 180 - 225 °C mdpi.comresearchgate.netnih.gov |

| Decomposition Temp. (T_d) | TGA | Onset of significant thermal degradation | > 400 °C mdpi.comresearchgate.net |

Rheological Characterization of Molten and Solution States.mdpi.comresearchgate.netutwente.nlunitn.it

Rheology is the study of the flow and deformation of matter. For Polyamide 6,11, rheological characterization of its molten state is crucial for understanding its processability in techniques like injection molding and extrusion.

Using a rotational rheometer with a parallel-plate or cone-and-plate geometry, dynamic oscillatory measurements are performed to determine key viscoelastic properties: unitn.it

Complex Viscosity (η)*: Represents the total resistance to flow under oscillatory shear. PA 6,11 typically exhibits shear-thinning behavior, where viscosity decreases with an increasing shear rate or frequency, which facilitates easier mold filling during processing. utwente.nl

Storage Modulus (G') : Represents the elastic component, or the energy stored and recovered per cycle of deformation.

Loss Modulus (G'') : Represents the viscous component, or the energy dissipated as heat per cycle.

The relationship between G' and G'' as a function of frequency provides deep insights into the polymer's molecular structure, such as its molecular weight and degree of branching. scispace.com These measurements are essential for optimizing processing parameters and ensuring the final product's quality and performance. researchgate.net

Advanced Separation Techniques (GPC/SEC) for Molecular Weight Distribution.researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful liquid chromatography technique used to determine the molecular weight distribution of polymers. For Polyamide 6,11, GPC/SEC analysis is fundamental for quality control and for understanding how synthesis conditions or subsequent degradation affect the polymer chains. researchgate.net

In a GPC/SEC system, a dissolved polymer solution is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains take a more tortuous path through the pores and elute later. By using a detector (such as a refractive index detector) and calibrating with standards of known molecular weight, the full molecular weight distribution of the PA 6,11 sample can be obtained. researchgate.net

This analysis yields several critical parameters:

Number-average molecular weight (M_n)

Weight-average molecular weight (M_w)

Polydispersity Index (PDI = M_w / M_n) , which describes the breadth of the molecular weight distribution.

These parameters are directly linked to the mechanical properties of the material; for instance, higher molecular weight generally leads to improved toughness and strength. GPC/SEC is also a sensitive method for tracking changes in molecular weight due to degradation processes like hydrolysis or thermal aging. researchgate.net

Polymer Modification and Composite Development with Polyamide 6,11

Copolymerization Strategies with Hexanedioic Acid;undecane-1,11-diamine

Copolymerization is a versatile strategy to tailor the properties of polyamides by introducing different monomer units into the polymer chain. mdpi.com This can be achieved through random, block, or alternating copolymerization, each yielding distinct material characteristics. iitg.ac.in For Polyamide 6,11, this would involve copolymerizing its monomers, hexanedioic acid and undecane-1,11-diamine, with other diacids, diamines, or lactams.

Random copolymerization, a cost-effective one-pot method, involves adding all monomers simultaneously. mdpi.com This approach disrupts the polymer chain regularity, which typically leads to a decrease in crystallinity and melting temperature (T_m), and an increase in transparency. For instance, studies on copolymers of Polyamide 6 and Polyamide 11 show that the melting temperature can be significantly lowered, which is beneficial for processing with thermally sensitive materials like wood fibers. researchgate.net A similar strategy could be applied to PA 6,11 by introducing comonomers like adipic acid (to create a PA 6,6/6,11 copolymer) or caprolactam. The properties of the resulting random copolymer can be finely tuned over a wide range by adjusting the ratio of the comonomers. mdpi.com

Block copolymers, on the other hand, consist of long sequences of one polymer type linked to another. Synthesizing polyamide-polyamide block copolymers can be challenging but offers the potential to combine distinct properties, such as the high melting point of one block with the flexibility of another. usm.edutue.nl For example, introducing a rigid aromatic block could enhance the thermal stability and mechanical strength of PA 6,11, while a flexible polyether block could improve its impact resistance and elasticity. Research on PA6-based block copolymers has shown significant improvements in thermal stability and moisture resistance. mdpi.com

The primary goals of copolymerizing PA 6,11 are to:

Modify Thermal Properties: Decrease the melting point for applications like hot-melt adhesives or for easier processing in composites. mdpi.com

Enhance Mechanical Properties: Improve toughness, flexibility, or modulus by incorporating rigid or soft segments. mdpi.com

Control Crystallinity: Adjusting the degree of crystallinity affects transparency, stiffness, and barrier properties. usm.edu

Reduce Water Absorption: Copolymerization with more hydrophobic monomers can further decrease moisture sensitivity. researchgate.net

A study on random copolymers of PA6 and PA6.9 demonstrated that tuning the monomer concentrations allows for precise modification of mechanical and thermal properties. mdpi.com This principle is directly applicable to PA 6,11, providing a pathway to create a portfolio of materials with tailored performance characteristics from a single base polymer.

Polyamide 6,11-based Nanocomposites and Hybrid Materials

The incorporation of nanoscale fillers into a polymer matrix creates nanocomposites, materials that often exhibit remarkably improved properties compared to the neat polymer. nih.gov The high surface-to-volume ratio of nanofillers leads to a large interfacial area, which is key to the property enhancements. nih.gov

Inorganic nanofillers like layered silicates (montmorillonite, MMT) and metal oxides are widely used to enhance polyamides. For these fillers to be effective, their surfaces are often organically modified (creating organoclay) to improve compatibility with the polymer matrix and promote better dispersion. nih.gov

When incorporated into polyamides, these nanofillers can lead to significant improvements:

Mechanical Properties: Studies on nanocomposites of long-chain polyamides like PA11 and PA12 show that even small amounts of organoclay can increase stiffness and strength. researchgate.net The filler particles act as stress-concentration points, initiating crazing and shear yielding, which can absorb energy and improve toughness. However, poor dispersion can lead to agglomerates that decrease impact strength. researchgate.net

Thermal Stability: The presence of well-dispersed silicate (B1173343) layers can hinder the diffusion of volatile decomposition products, thereby increasing the thermal stability of the polymer. researchgate.net

Barrier Properties: The tortuous path created by the dispersed clay platelets significantly impedes the permeation of gases and liquids, making these nanocomposites suitable for packaging applications. acs.org

Crystallization Behavior: Nanofillers can act as nucleating agents, increasing the crystallization temperature and potentially altering the crystalline structure of the polyamide. researchgate.net

Research on PPO/PA11 blends demonstrated that adding amine-functionalized silica (B1680970) nanoparticles improved miscibility and stiffness. nih.govmdpi.com Similar effects would be expected for PA 6,11, where the interaction between the polyamide's amide groups and the functional groups on the nanofiller surface is crucial for achieving good interfacial adhesion and property enhancement. mdpi.com

Table 1: Effect of Inorganic Nanofillers on Polyamide Properties (Based on Analogous Systems like PA11/PA12)

| Property | Effect of Nanofiller Incorporation | Governing Factor |

|---|---|---|

| Tensile Modulus | Increase | High stiffness of filler, good dispersion |

| Tensile Strength | Increase | Effective stress transfer, interfacial adhesion |

| Impact Strength | Variable (can decrease) | Filler agglomeration, matrix embrittlement researchgate.net |

| Heat Deflection Temperature | Increase | Reinforcement effect, constrained polymer chain mobility |

| Gas Permeability | Decrease | Creation of a tortuous path for diffusing molecules acs.org |

Carbon-based materials like carbon fibers (CF) and carbon nanotubes (CNTs) are premier reinforcing agents for polymers due to their exceptional strength, stiffness, and electrical and thermal conductivity. nih.govmdpi.com

Carbon Fibers (CF): The inclusion of carbon fibers, particularly long carbon fibers, dramatically enhances the mechanical properties of polyamides. researchgate.net Studies on PA6 have shown that adding 30 wt% of carbon fibers can increase tensile and flexural strength by over 200%. nih.govnih.gov The effectiveness of the reinforcement depends critically on the fiber length, orientation, and the interfacial adhesion between the fiber and the PA 6,11 matrix. nih.govlfrt-plastic.com Good adhesion is essential to transfer the load from the polymer matrix to the much stronger fibers. nih.gov

Carbon Nanotubes (CNTs): CNTs have an extremely high aspect ratio and exceptional intrinsic properties. mdpi.com Their incorporation into a polyamide matrix, even at very low loading levels (e.g., 0.5 wt%), can lead to significant improvements. mdpi.com

Mechanical Enhancement: CNTs effectively transfer stress, leading to a higher Young's modulus and yield strength. mdpi.com

Thermal Stability: CNTs can increase the onset of thermal degradation by acting as radical scavengers and creating a network that hinders the out-gassing of decomposition products. mdpi.com

Thermal & Electrical Conductivity: The formation of a percolated CNT network within the polymer matrix can transform the electrically insulating polyamide into a conductive or static-dissipative material. gteek.comnih.gov This also enhances thermal conductivity, allowing for faster dissipation of heat. gteek.com

For optimal performance in PA 6,11 composites, CNTs are often functionalized (e.g., with amine or carboxylic acid groups) to improve dispersion and create strong covalent or hydrogen bonds with the polyamide matrix. mdpi.com

Table 2: Mechanical Properties of Carbon Fiber Reinforced Polyamide 6 (Illustrative for PA 6,11)

| Material | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|

| Pure PA6 | ~50 | ~68 | ~2.4 |

| PA6 + 20% CF gteek.com | 186 | 276 | 13.8 |

| PA6 + 30% CF nih.gov | 166 | 224 | 14.6 |

Blending with Other Polymers for Enhanced Performance and Functionality

Polymer blending is a cost-effective method to create materials with properties that are intermediate to or synergistic of the constituent polymers. researchgate.netdaneshyari.com Blending PA 6,11 with other polymers can be used to improve specific properties like impact strength, reduce cost, or add new functionalities.

The success of a polymer blend depends on the miscibility of its components. Research on blends of PA11 and PA6,10, two polyamides structurally similar to PA 6,11, found that they were thermodynamically miscible in the melt. daneshyari.comresearchgate.net This miscibility leads to a single glass transition temperature and mechanical properties that show a positive deviation from a simple law of mixtures, indicating favorable interactions between the polymer chains. researchgate.net Blending PA 6,11 with other long-chain polyamides could similarly result in miscible blends with predictable property profiles.

Blending PA 6,11 with more common, lower-cost polymers like Polyamide 6 (PA6) or polypropylene (B1209903) (PP) is another strategy.

Blends with Elastomers: To improve the toughness and impact resistance of PA 6,11, it can be blended with elastomeric polymers like polyolefin elastomers (e.g., EPDM-g-MA) or polycaprolactone (B3415563) (PCL). mdpi.comnih.gov The elastomer phase acts to dissipate impact energy, leading to a brittle-to-ductile transition. nih.gov

Table 3: Potential Outcomes of Blending Polyamide 6,11 with Other Polymers

| Blend Partner | Primary Goal | Expected Outcome | Key Challenge |

|---|---|---|---|

| PA11, PA12, PA6,10 | Fine-tune properties | Miscible blend with intermediate properties researchgate.net | Cost |

| PA6, PA66 | Improve stiffness/strength, reduce cost | Enhanced modulus and strength ky-plastics.com | Immiscibility, requires compatibilizer researchgate.net |

| Polypropylene (PP) | Reduce cost and moisture absorption | Lower density and water uptake | Poor compatibility, requires compatibilizer researchgate.net |

| Elastomers (e.g., PCL, EPDM) | Improve toughness | Significant increase in impact strength mdpi.comnih.gov | Reduction in stiffness and strength |

Surface Modification and Functionalization of Polyamide 6,11

The surface properties of a material dictate its interaction with the environment, affecting adhesion, wettability, and biocompatibility. While the bulk of PA 6,11 provides mechanical integrity, its surface can be modified to add specific functionalities without altering its core properties. confer.cz

Various techniques are used for the surface modification of polyamides:

Plasma Treatment: Atmospheric or low-pressure plasma treatments are effective, solvent-free methods to modify polymer surfaces. researchgate.netresearchgate.net Exposure to plasmas of different gases (e.g., N₂, O₂, C₂H₂) introduces polar functional groups such as amine (–NH₂), carboxyl (–COOH), and hydroxyl (–OH) onto the polyamide surface. researchgate.net This increases the surface energy and hydrophilicity, which can significantly improve adhesion for coatings, printing, and bonding, as well as enhance dyeability. mdpi.comnih.gov

Chemical Treatment: The amide groups on the polyamide surface can be chemically targeted. For example, treatment with borane-tetrahydrofuran (B86392) can reduce the amide groups to secondary amines. confer.cz These new functional groups can then be used as anchor points for further reactions, such as alkylation, to graft different molecules onto the surface and tune properties like biocompatibility. confer.cz Controlled treatment with solutions like CaCl₂/H₂O/EtOH can selectively swell or dissolve the surface layer, increasing surface roughness and sorption capabilities. mdpi.com

Enzymatic Treatment: Using enzymes like proteases offers an environmentally friendly method to modify polyamide surfaces. researchgate.net Enzymes can selectively hydrolyze amide bonds on the surface, increasing the number of amine and carboxyl end groups and improving hydrophilicity and dye uptake under mild conditions. researchgate.net

These modifications are crucial for applications in technical textiles, biomedical devices (e.g., improving biocompatibility of catheters), and advanced composites where strong interfacial adhesion is paramount. confer.czmdpi.com

Degradation Pathways and Stability Enhancement of Polyamide 6,11 Systems

Thermal and Thermo-oxidative Degradation Mechanisms

The degradation of polyamides in the presence of heat and oxygen is a complex process involving the oxidation of carbon atoms adjacent to the amide group. researchgate.net This process is accelerated at high temperatures, as the increased thermal energy promotes chemical reactions that lead to the breakdown of polymer chains. researchgate.net

In the absence of a nucleophile, the thermal degradation of polyamides like PA 6 typically begins at temperatures above 300°C, resulting in the formation of its monomer (caprolactam), cyclic oligomers, and various small gaseous molecules. nist.govresearchgate.net The primary mechanism often involves the scission of the alkyl-amide (NH-CH2) linkage, which is the thermally weakest bond. nist.gov

Thermo-oxidative degradation, which occurs in the presence of oxygen, initiates a cascade of reactions leading to the formation of hydroperoxides. The breakdown of these hydroperoxides causes chain scission and the formation of alkoxy radicals, which can further react to form aldehydes, ketones, and carboxylic acids. researchgate.netresearchgate.net These reactions can lead to significant changes in the material's structure and properties, including discoloration (yellowing) and embrittlement. safic-alcan.com The activation energy for thermo-oxidative degradation can vary depending on the specific analytical method used to measure it, with values reported around 120 kJ/mol for processes like oxygen uptake and changes in viscosity for PA 6. researchgate.net

Table 1: Key Aspects of Thermal and Thermo-oxidative Degradation of Aliphatic Polyamides

| Degradation Type | Key Mechanisms | Primary Products | Typical Temperature Range | Observed Effects |

|---|---|---|---|---|

| Thermal (Inert Atmosphere) | Chain end "backbiting"; intramolecular/intermolecular aminolysis; scission of NH-CH2 bond. nist.govresearchgate.net | Monomer (e.g., caprolactam for PA 6), cyclic oligomers, nitriles. nist.govresearchgate.net | > 300°C nist.gov | Polymer chain scission, reduction in molecular weight. |

| Thermo-oxidative (Presence of Oxygen) | Oxidation of carbon atoms adjacent to the amide bond; formation and breakdown of hydroperoxides. researchgate.net | Aldehydes, ketones, carboxylic acids, azomethine groups. researchgate.netresearchgate.net | > 120°C researchgate.net | Chain scission, cross-linking, discoloration (yellowing), embrittlement. safic-alcan.com |

Hydrolytic Degradation and Moisture Sensitivity

Polyamides are known for their hygroscopic nature, meaning they readily absorb moisture from the environment. nih.govnetzsch.com This moisture absorption acts as a plasticizer, which can increase the material's toughness and impact strength but also leads to a reduction in tensile strength, stiffness, and dimensional stability. nih.govrtpcompany.comulprospector.com The amount of water absorbed depends on the specific type of polyamide, with those having a lower density of amide groups, like PA 11 and PA 12, generally absorbing less moisture than PA 6 or PA 6,6. rtpcompany.comspecialchem.com

Hydrolytic degradation is the chemical breakdown of the polymer by reaction with water. youtube.com This process involves the scission of the amide bonds, particularly in the amorphous regions of the polymer, creating carboxylic acid and amine end groups. researchgate.net This reaction is typically slow but can be significantly accelerated by high temperatures and the presence of acids or alkalis. youtube.commdpi.com Hydrolysis leads to a decrease in molecular weight, which in turn causes embrittlement and a reduction in mechanical properties. researchgate.net Studies on PA 11 have shown that in deoxygenated water at elevated temperatures (90°C to 140°C), the hydrolysis rate increases significantly with temperature. mdpi.comsintef.no

Table 2: Moisture Absorption and its Effects on Various Polyamides

| Polyamide Type | Moisture Absorption (at saturation) | Key Effects of Moisture Absorption |

|---|---|---|

| PA 6 | ~10% nih.gov | Significant decrease in glass transition temperature; acts as a plasticizer. nih.govnetzsch.com |

| PA 6,6 | ~8% researchgate.net | Reduces stiffness and strength; increases molecular mobility. nih.gov |

| PA 11 | Low water absorption. specialchem.comcabledatasheet.com | Superior dimensional stability compared to PA 6/6. specialchem.com |

| PA 12 | Lowest water absorption of commercial polyamides. specialchem.com | Excellent dimensional stability and impact strength retention. specialchem.com |

Photodegradation and UV Stability

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen (photo-oxidation), can cause significant degradation of polyamides. The UV energy can lead to the cleavage of chemical bonds within the polymer structure, most notably the C-N bond in the amide group. nist.govspecialchem.com This photodegradation results in a loss of mechanical properties, such as tensile strength and impact resistance, as well as surface chalking and discoloration. specialchem.com

Different polyamides exhibit varying levels of inherent UV resistance. For instance, PA 11 has been shown to have better UV stability compared to PA 6,6. findoutaboutplastics.com In a study exposing cable ties to UV radiation for 1600 hours, standard PA 6,6 lost approximately 86% of its loop pull strength, while PA 11's performance remained constant. findoutaboutplastics.com The photo-oxidation of aliphatic polyamides like PA 6 and PA 11 involves complex mechanisms that can differ depending on the wavelength of the radiation, but generally lead to the formation of hydroperoxides and subsequent chain scission. mdpi.com

Environmentally Induced Degradation in Specific Media

The degradation of polyamide 6,11 can be accelerated in specific chemical environments. The susceptibility of the amide bond to hydrolysis makes the polymer particularly sensitive to acidic and alkaline media. nih.gov

Acidic Environments : In the presence of acids, the rate of hydrolysis is significantly increased. nih.gov Research on PA 11 has shown that significant degradation occurs at elevated temperatures (e.g., 90°C) in acidic conditions (pH < 2). nih.gov The type of acid can also influence the rate of degradation, not just the pH. nih.gov For instance, weak organic acids have shown a selective desire to diffuse into polyamides, with their concentration inside the polymer becoming several times higher than in the surrounding water environment, thereby accelerating hydrolysis. researchgate.net

Alkaline Environments : Base-catalyzed hydrolysis also occurs, where hydroxide (B78521) ions attack the amide linkage, leading to chain scission. youtube.com

Organic Solvents : While generally resistant to oils and fuels, polyamides can be attacked by polar solvents. specialchem.com Certain strong solvents can cause swelling or even dissolve the polymer.

Fermented Media : Studies on traditional fermented vinegars, which contain organic acids like acetic acid, have shown they can possess properties that affect biological materials, suggesting that prolonged contact with such acidic media could potentially influence polyamide degradation. mdpi.com

The combination of these chemical agents with other factors like heat and mechanical stress can lead to a more rapid deterioration of the material's properties than any single factor alone. researchgate.net

Theoretical and Computational Modeling of Polyamide 6,11 Systems

Molecular Dynamics Simulations for Chain Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For Polyamide 6,11, MD simulations can elucidate the complex interplay between polymer chain conformation, entanglement, and intermolecular forces, which collectively govern the material's mechanical and thermal properties.

All-atom MD simulations model every atom in the system, providing a high-resolution view of chain dynamics. These simulations can reveal how the constituent monomers of PA 6,11—hexanedioic acid and undecane-1,11-diamine—influence chain flexibility, packing, and the formation of hydrogen bonds between amide groups. Studies on similar polyamides, such as PA 6 and PA 11, have shown that hydrogen bonds are crucial for the material's strength. mdpi.com MD simulations can quantify the number and lifetime of these bonds, offering a molecular-level explanation for the material's macroscopic behavior under different conditions (e.g., temperature and humidity).

Researchers use MD to investigate the response of amorphous polyamide structures to mechanical stress. jst.go.jp By simulating tensile deformation, it is possible to observe the evolution of the molecular chain morphology, including chain alignment, bond stretching, and changes in bending angles. jst.go.jp These simulations help identify "stress transmitters," such as tie molecules connecting crystalline regions and entanglement points in the amorphous phase, which are critical for plastic deformation. jst.go.jp The insights gained from these simulations are fundamental to understanding the toughness and durability of PA 6,11.

Atomistic MD simulations are also employed to study the interface between polymers and other materials, such as fillers in nanocomposites or solid surfaces. mdpi.com This is particularly relevant for understanding how PA 6,11 interacts with reinforcements, which can significantly alter its mechanical properties.

Table 1: Key Insights from Molecular Dynamics Simulations on Polyamides

| Simulation Focus | Key Findings | Relevance to Polyamide 6,11 |

| Amorphous Chain Morphology | Entanglement points and tie molecules in the amorphous phase act as primary stress transmitters during deformation. jst.go.jp | Predicts how the long undecane-1,11-diamine chain in PA 6,11 might influence entanglement and, consequently, its tensile response. |

| Hydrogen Bonding | The polar amide and carbonyl groups form strong inter-chain hydrogen bonds, which are fundamental to the material's high strength. mdpi.comtue.nl | Explains the source of PA 6,11's intrinsic strength and its sensitivity to moisture, which can disrupt these bonds. |

| Tensile Deformation | Under strain, polymer chains align, and stress is distributed through bond stretching and angle bending. jst.go.jp | Provides a mechanism to understand the failure kinetics and yielding behavior of PA 6,11 at the molecular level. |

| Interfacial Dynamics | Polymer chain mobility and conformation are significantly altered near surfaces or fillers. mdpi.com | Informs the design of PA 6,11 composites by detailing how the polymer matrix interacts with reinforcing agents. |

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Polyamide 6,11, DFT calculations provide fundamental insights into bond energies, molecular geometries, and the electronic properties that dictate chemical reactivity and spectroscopic signatures.

DFT calculations, often augmented with empirical dispersion corrections (DFT-D), can accurately predict the stable crystal structures (polymorphs) of polyamides. researchgate.net For instance, studies on Nylon 6 have used DFT to determine the structural parameters of its α and γ crystalline forms, revealing the interplay between hydrogen bonding, conformational effects, and van der Waals interactions. researchgate.net Such analysis is directly applicable to PA 6,11, helping to predict its most stable crystalline packing and the resulting material density and stiffness. The calculated crystalline moduli from DFT can be compared with experimental data from X-ray diffraction. acs.org

Furthermore, DFT is instrumental in understanding reaction pathways, such as those involved in polymerization and degradation. It can model the transition states of chemical reactions, providing activation energies and reaction rates. This information is valuable for optimizing the synthesis of PA 6,11 from hexanedioic acid and undecane-1,11-diamine and for predicting its long-term chemical stability.

DFT is also used to simulate and interpret vibrational spectra (e.g., Infrared and Raman). By calculating the vibrational frequencies and modes of different conformations and crystalline forms, DFT helps in the assignment of experimental spectral bands. researchgate.netresearchgate.net This allows for the identification of specific structural features, such as the extent of hydrogen bonding or the presence of different crystalline phases in a PA 6,11 sample.

Table 2: Applications of DFT in Polyamide Research

| DFT Application | Information Obtained | Significance for Polyamide 6,11 |

| Crystal Structure Prediction | Optimized lattice parameters, atomic coordinates, and relative stability of different polymorphs. researchgate.netacs.org | Predicts the most stable solid-state structure of PA 6,11, which dictates properties like stiffness and melting point. |

| Electronic Properties | Bond energies, charge distribution, and highest occupied/lowest unoccupied molecular orbitals (HOMO/LUMO). | Provides a fundamental understanding of chemical bonding, reactivity, and potential sites for chemical attack or modification. |

| Vibrational Spectra Analysis | Calculated IR and Raman frequencies and mode assignments. researchgate.net | Enables accurate interpretation of experimental spectra to characterize the molecular and crystal structure of PA 6,11 samples. |

| Reaction Pathway Modeling | Activation energies and transition state geometries for polymerization and degradation reactions. | Guides the optimization of synthesis conditions and helps in predicting the material's service life and degradation mechanisms. |

Coarse-Grained Modeling for Supramolecular Assembly

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single interaction site or "bead." acs.org This simplification allows for the simulation of much larger systems over longer times, making it ideal for studying phenomena like supramolecular assembly, polymer melt dynamics, and the formation of complex morphologies. researchgate.net

For Polyamide 6,11, CG models can be developed to study how individual polymer chains self-assemble into larger, ordered structures such as lamellae in semi-crystalline regions. The process involves creating a CG force field that accurately reproduces certain properties of a reference all-atom simulation or experimental data. acs.org Methods like iterative Boltzmann inversion are used to derive the effective potentials between the CG beads. acs.org

CG simulations are particularly useful for exploring the thermodynamics and kinetics of crystallization. They can model the nucleation and growth of crystalline domains from the melt, providing insights into how factors like cooling rate and chain length affect the final morphology and degree of crystallinity. acs.org These simulations can also capture the complex dynamics of large-scale structures, such as the response of a cross-linked polymer network to deformation, including cavity nucleation and growth leading to material failure. aps.org

The development of reactive CG models further extends the capability of this approach, allowing for the simulation of polymerization processes themselves, capturing the evolution of molecular weight and polymer topology. tue.nl

Table 3: Comparison of Modeling Techniques for Polymer Simulation

| Technique | Level of Detail | Typical Timescale | Typical System Size | Primary Application for PA 6,11 |

| All-Atom MD | High (Explicit Atoms) | Nanoseconds | ~10⁵ - 10⁶ atoms | Chain dynamics, hydrogen bonding, mechanical response of small domains. jst.go.jp |

| Coarse-Grained (CG) MD | Reduced (Beads represent groups of atoms) | Microseconds to Milliseconds | ~10⁶ - 10⁸ beads | Supramolecular assembly, melt dynamics, large-scale deformation, crystallization. acs.orgresearchgate.net |

| Density Functional Theory (DFT) | High (Electron Density) | Static (0 K) or ps | ~10² - 10³ atoms | Electronic structure, reaction energetics, spectroscopic properties. researchgate.netacs.org |

Predictive Modeling of Polymerization and Material Properties

Predictive modeling combines theoretical principles with computational algorithms, often leveraging machine learning, to forecast the properties of polymers based on their chemical structure and processing conditions. This approach is becoming increasingly important for accelerating materials discovery and design.

For Polyamide 6,11, quantitative structure-property relationship (QSPR) models can be developed to predict key material properties. nih.gov These models use molecular descriptors, derived from the chemical structure of the repeating unit, as input to predict properties like glass transition temperature (Tg), melting temperature (Tm), density (ρ), and tensile modulus (E). nih.gov Machine learning algorithms, such as random forests and linear regression, are trained on existing data from various polyamides to build these predictive models. nih.gov Such models have shown that features like the fraction of rotatable bonds are highly influential in determining polyamide properties. nih.gov